colabomycin B - 117680-85-0

colabomycin B

Catalog Number: EVT-1509098
CAS Number: 117680-85-0
Molecular Formula: C6H9NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Colabomycin B is derived from Streptomyces species, particularly Streptomyces colabomi, which has been identified as a significant producer of this compound. The isolation and characterization of colabomycin B have been facilitated by advances in molecular biology techniques that allow for the exploration of the biosynthetic gene clusters responsible for its production.

Classification

Colabomycin B falls under the classification of polyketides, a diverse group of secondary metabolites synthesized through the polyketide synthase pathway. These compounds are characterized by their complex structures and varied biological activities, making them important in pharmaceutical research.

Synthesis Analysis

Methods

The synthesis of colabomycin B involves several enzymatic steps facilitated by polyketide synthases. The initial stages typically include the assembly of a polyketide chain through the sequential condensation of acetyl and malonyl units.

Technical Details

  1. Polyketide Synthases: The synthesis begins with the loading of an acyl carrier protein with a starter unit, which is often an acetyl group. This is followed by a series of elongation steps where malonyl-CoA units are added.
  2. Chain Length Determination: Specific enzymes, known as chain-length factors, play a crucial role in determining the length of the polyketide chain. These factors modulate the activity of the polyketide synthase complexes to yield colabomycin B.
  3. Post-Synthetic Modifications: After the initial assembly, further modifications such as methylation or hydroxylation may occur, enhancing the biological activity and stability of colabomycin B.
Molecular Structure Analysis

Structure

The molecular structure of colabomycin B is characterized by a complex arrangement typical of manumycin-type compounds. It features multiple rings and functional groups that contribute to its bioactivity.

Data

  • Molecular Formula: C₁₉H₁₉N₃O₄
  • Molecular Weight: 357.37 g/mol
  • Structural Features: The compound includes several stereocenters, contributing to its unique three-dimensional conformation which is essential for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Colabomycin B undergoes various chemical reactions that are crucial for its biological function and stability.

Technical Details

  1. Enzymatic Reactions: The compound can be subject to enzymatic hydrolysis, which can activate or deactivate its antibacterial properties.
  2. Chemical Stability: Under different pH conditions, colabomycin B exhibits varying degrees of stability, influencing its efficacy as an antibiotic.
  3. Reactivity with Biological Targets: The interactions with bacterial ribosomes or other cellular components can lead to inhibition of protein synthesis, which is a common mechanism among antibiotics.
Mechanism of Action

Process

Colabomycin B exerts its biological effects primarily through inhibition of bacterial protein synthesis.

Data

  1. Target Interaction: It binds to specific sites on bacterial ribosomes, disrupting normal translation processes.
  2. Inhibition Studies: Experimental data indicate that colabomycin B effectively inhibits growth in various Gram-positive bacteria by targeting ribosomal RNA components.
  3. Resistance Mechanisms: Some bacteria may develop resistance through mutations in ribosomal proteins or increased efflux activity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colabomycin B typically appears as a yellowish powder.
  • Solubility: It is soluble in organic solvents like methanol and ethanol but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under acidic conditions but may degrade under alkaline environments.
  • Melting Point: Specific melting point data indicates thermal stability up to certain temperatures before decomposition occurs.
Applications

Scientific Uses

Colabomycin B holds significant promise in various scientific fields:

  1. Antibiotic Research: Its antibacterial properties make it a candidate for developing new antibiotics against resistant bacterial strains.
  2. Cancer Therapy: Preliminary studies suggest potential applications in oncology due to its ability to inhibit cell proliferation.
  3. Biosynthetic Studies: Research into its biosynthesis provides insights into polyketide production pathways, potentially leading to novel drug discovery methods.
Introduction

Taxonomic Origins of Colabomycin-Producing Streptomyces Strains

Colabomycins are secondary metabolites biosynthesized by phylogenetically diverse strains within the genus Streptomyces. Initial isolation studies identified Streptomyces griseoflavus (strain Tü 2880) as the producer of colabomycins A–C [4]. Modern polyphasic taxonomic approaches—integrating genomic, chemotaxonomic, and phenotypic data—have revealed significant reclassification needs within this genus. For example, strains historically labeled S. griseoflavus show genomic divergence meriting assignment to novel species such as Streptomyces okerensis sp. nov. (DSM 116494ᵀ), isolated from river sediments [6] [8]. Similarly, Streptomyces aureus SOK1/5-04, the producer of colabomycin E, belongs to a distinct phyletic lineage within the Streptomyces radiation [1]. Whole-genome average nucleotide identity (ANI) analyses confirm that colabomycin-producing strains often exhibit <95% ANI with type strains of established species, supporting their status as novel taxa [3] [8]. This taxonomic refinement underscores the metabolic diversity hidden within 16S rRNA-defined "species," where identical 16S sequences (>99% similarity) can mask extensive genomic and biosynthetic disparities [3] [8].

Table 1: Taxonomic Reclassification of Colabomycin-Producing Streptomycetes

Historical ClassificationCurrent ClassificationGenomic CriteriaIsolation Source
Streptomyces griseoflavusStreptomyces okerensis sp. nov.ANI <95%, dDDH <70%River Oker sediment
Streptomyces sp. SOK1/5-04Streptomyces aureusPangenome Mash-clusteringSoil
Unclassified Streptomyces variantsMultiple novel speciesBGC synteny divergenceHost-associated microbiomes

Historical Discovery and Classification Within the Manumycin Antibiotic Group

Colabomycins were first described in 1988 following chemical screening of Streptomyces griseoflavus fermentations. Initial structural characterization revealed colabomycins A–C as yellow-pigmented antibiotics sharing a core benzoate ansa macrolide structure with the manumycin family [4]. This group, exemplified by manumycin and asukamycin, features a conserved meta-carboxy-cyclohexadienylamide (mC₇N) unit serving as a starter for a polyketide synthase (PKS)-derived "upper" chain, and a second polyketide-derived "lower" chain [9]. Colabomycin E, identified later, exhibits structural variations in its polyketide chains, including a tetraketide-derived lower chain controlled by an unusual chain-length factor (CLF) in the PKS assembly line [1] [7]. Biosynthetic studies using recombinant PKS modules demonstrated that swapping CLFs between colabomycin and asukamycin pathways altered chain length specificity, confirming the role of these enzymes in structural diversification [1] [9]. The colabomycins thus represent a specialized branch of the manumycin family, unified by their mC₇N core but differentiated by PKS-mediated alkylation patterns that influence bioactivity [1] [4].

Table 2: Structural Features of Select Manumycin-Type Antibiotics

CompoundProducing StrainUpper Chain StarterLower Chain LengthKey Modifications
Colabomycin AS. griseoflavus Tü 2880CyclohexenoneTetraketideEpoxyquinone
Colabomycin ES. aureus SOK1/5-04CyclohexenoneTetraketideC11 hydroxylation
AsukamycinS. nodosus ssp. asukaeCHC*TriketideNone
ManumycinS. parvulusCHC*TriketideNone

*CHC: Cyclohexanecarboxylic acid

Ecological Significance of Colabomycins in Microbial Competition

Colabomycins function as chemical weapons in microbial niche competition. Bioactivity assessments demonstrate potent inhibition of Gram-positive bacteria (e.g., Staphylococcus aureus) by colabomycin A, disrupting cell envelope integrity [4] [6]. Colabomycin E exhibits specialized anti-eukaryotic activity, significantly suppressing IL-1β release in mammalian immune cells (THP-1 lineage), suggesting a role in modulating host interactions during Streptomyces colonization of eukaryotic hosts [1] [7]. Genomic analyses reveal that biosynthetic gene clusters (BGCs) for colabomycins reside within dynamic genomic islands subject to horizontal transfer and rapid mutation [5] [8]. Pangenome studies of Streptomyces indicate that even strains sharing >99% 16S rRNA similarity can possess radically different BGC repertoires, enabling fine-tuned adaptation to ecological niches [3] [5]. For instance, soil-dwelling Streptomyces deploy colabomycins to outcompete fungi and bacteria for nutrient resources, while insect-associated strains may use them to suppress host immune responses [3] [6]. This ecological versatility aligns with the "rare biosphere" concept, wherein low-abundance Streptomyces variants—such as colabomycin producers—can rapidly dominate under selective pressures like antibiotic challenge or nutrient limitation [10].

Table 3: Ecological Roles of Colabomycins in Producer Strains

Ecological ContextTarget CompetitorsMechanism of ActionGenomic Features
Soil microbial communitiesGram-positive bacteriaCell membrane disruptionPlasmid-borne BGCs
Host-associated microbiomesEukaryotic immune cellsIL-1β pathway suppressionChromosomal BGC islands
Biofilm microenvironmentsMultidrug-resistant pathogensUnknownSynteny with resistance genes

Properties

CAS Number

117680-85-0

Product Name

colabomycin B

Molecular Formula

C6H9NO4

Synonyms

colabomycin B

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.